molecular formula C9H10BrNO3 B1590192 Methyl 2-amino-5-bromo-3-methoxybenzoate CAS No. 115378-21-7

Methyl 2-amino-5-bromo-3-methoxybenzoate

Cat. No. B1590192
M. Wt: 260.08 g/mol
InChI Key: RVTIPPUCNSLRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09034921B2

Procedure details

To a solution of compound 54 (27.0 g, 103 mmol) in H2O (70 mL) and conc.HCl (70 mL) was added dropwise a solution of NaNO2 (21.5 g, 311 mmol) in H2O (50 mL) at 0° C. After being stirred for 1 hour, a solution of Cu(I)Cl in conc.HCl (80 mL) was added to the reaction mixture dropwise at 0° C. The mixture was stirred at room temperature for 18 hours. To the mixture was added water (300 mL) and extracted with EtOAc (500 mL). The organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The crude product 55 was dried under high vacuum and used without further purification (29.0 g, 100%) as a white solid.
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
21.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Cu(I)Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([Br:14])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[ClH:15].N([O-])=O.[Na+]>O>[Br:14][C:9]1[CH:10]=[C:11]([O:12][CH3:13])[C:2]([Cl:15])=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C=C1OC)Br
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
Cl
Name
Quantity
21.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Cu(I)Cl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product 55 was dried under high vacuum
CUSTOM
Type
CUSTOM
Details
used without further purification (29.0 g, 100%) as a white solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=C(C(=C(C(=O)OC)C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.